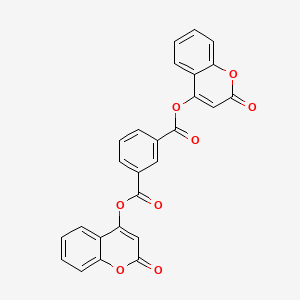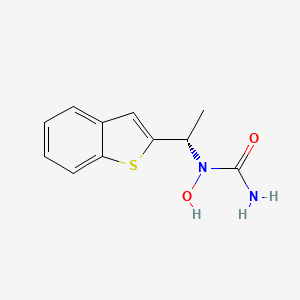
Zileuton, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zileuton, (S)-, is a leukotriene synthesis inhibitor used primarily in the prophylaxis and treatment of chronic asthma. It functions by inhibiting the enzyme 5-lipoxygenase, which catalyzes the formation of leukotrienes from arachidonic acid. Leukotrienes are substances that contribute to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zileuton involves several steps, starting with the preparation of the key intermediate, 1-(1-benzo[b]thien-2-ylethyl)-1-hydroxyurea.
Industrial Production Methods
Industrial production of Zileuton typically involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency. The final product is then purified using techniques such as crystallization or chromatography to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Zileuton undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction of interest is its inhibition of the 5-lipoxygenase enzyme, which involves the formation of a covalent bond between Zileuton and the enzyme’s active site .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Zileuton include alkylating agents, hydroxyurea, and various solvents such as acetonitrile and formic acid. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major product formed from the reactions involving Zileuton is the inhibition of leukotriene synthesis. This results in the reduction of inflammation, edema, and bronchoconstriction in the airways, providing therapeutic benefits for asthmatic patients .
Applications De Recherche Scientifique
Zileuton has been extensively studied for its applications in various fields:
Medicine: Zileuton is primarily used in the treatment of chronic asthma. .
Industry: Zileuton is produced and marketed under the brand names Zyflo and Zyflo CR for pharmaceutical use.
Mécanisme D'action
Zileuton exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By inhibiting 5-lipoxygenase, Zileuton reduces the production of leukotrienes, thereby alleviating inflammation, bronchoconstriction, and other symptoms associated with asthma .
Comparaison Avec Des Composés Similaires
Similar Compounds
Montelukast (Singulair): A leukotriene receptor antagonist that blocks the action of specific leukotrienes.
Zafirlukast (Accolate): Another leukotriene receptor antagonist with a similar mechanism of action to Montelukast.
Uniqueness of Zileuton
Unlike Montelukast and Zafirlukast, which block leukotriene receptors, Zileuton inhibits the synthesis of leukotrienes by targeting the 5-lipoxygenase enzyme. This unique mechanism of action allows Zileuton to reduce the overall production of leukotrienes, providing a different therapeutic approach for managing asthma and other inflammatory conditions .
Propriétés
Numéro CAS |
143200-94-6 |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
1-[(1S)-1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea |
InChI |
InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/t7-/m0/s1 |
Clé InChI |
MWLSOWXNZPKENC-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=CC=CC=C2S1)N(C(=O)N)O |
SMILES canonique |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)
![1-Ethyl-3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B12565572.png)
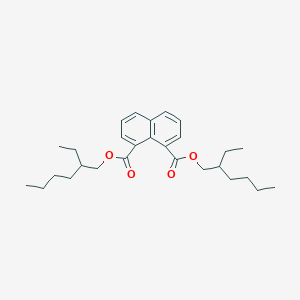
![4-Methyl-2-[(propan-2-yl)phosphanyl]phenol](/img/structure/B12565585.png)
![6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565589.png)
![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane](/img/structure/B12565590.png)
![1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione](/img/structure/B12565591.png)
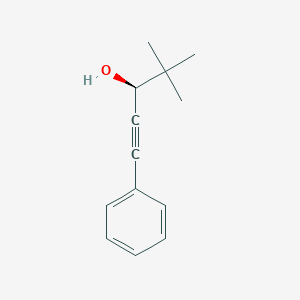
![6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione](/img/structure/B12565606.png)

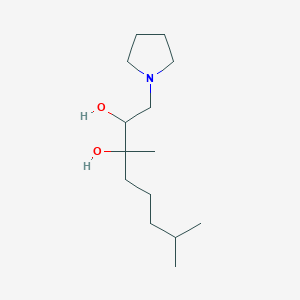
![4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid](/img/structure/B12565622.png)

